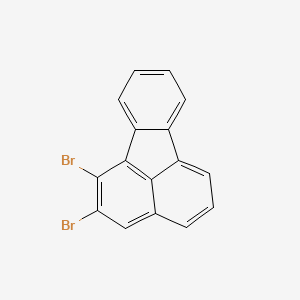
1,2-Dibromofluoranthene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dibromofluoranthene is a polycyclic aromatic hydrocarbon (PAH) derivative It is a brominated compound of fluoranthene, which is known for its rigid planar structure and aromatic properties
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dibromofluoranthene can be synthesized through a bromination reaction of fluoranthene. The typical procedure involves the reaction of fluoranthene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the 1,2-positions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine and other hazardous reagents.
化学反应分析
Types of Reactions
1,2-Dibromofluoranthene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger polycyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate and phosphine ligands.
Major Products Formed
Substitution: Formation of fluoranthene derivatives with various functional groups.
Oxidation: Formation of fluoranthene quinones and other oxygenated products.
Coupling: Formation of extended polycyclic aromatic hydrocarbons.
科学研究应用
1,2-Dibromofluoranthene has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of advanced materials, including graphene nanoribbons and other carbon-based nanostructures.
Organic Chemistry: Employed in the synthesis of complex organic molecules and as a building block for polycyclic aromatic compounds.
Environmental Studies: Studied for its behavior and transformation in the environment, particularly in the context of pollution and remediation.
Biological Research: Investigated for its potential biological activity and interactions with biomolecules.
作用机制
The mechanism of action of 1,2-dibromofluoranthene involves its ability to undergo various chemical transformations. For example, in coupling reactions on gold surfaces, the compound undergoes debromination followed by radical coupling to form larger polycyclic structures. The reaction pathways and energy barriers are influenced by the substrate and reaction conditions .
相似化合物的比较
Similar Compounds
1,2-Dibromotetrafluoroethane: Another brominated compound with different chemical properties and applications.
3,8-Dibromofluoranthene: A similar compound with bromine atoms at different positions on the fluoranthene ring.
Uniqueness
1,2-Dibromofluoranthene is unique due to its specific bromination pattern, which influences its reactivity and potential applications. Its ability to participate in selective substitution and coupling reactions makes it a valuable compound in synthetic organic chemistry and materials science.
属性
CAS 编号 |
89298-78-2 |
|---|---|
分子式 |
C16H8Br2 |
分子量 |
360.04 g/mol |
IUPAC 名称 |
1,2-dibromofluoranthene |
InChI |
InChI=1S/C16H8Br2/c17-13-8-9-4-3-7-11-10-5-1-2-6-12(10)15(14(9)11)16(13)18/h1-8H |
InChI 键 |
NANMFPDQTLMPNX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=CC(=C(C2=C43)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


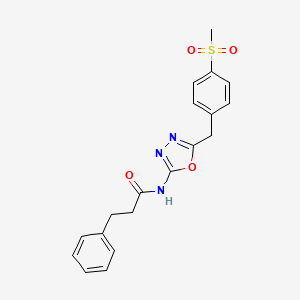
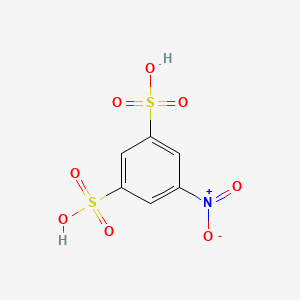
![2-(4-Methylphenyl)-5-[(2-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14134640.png)

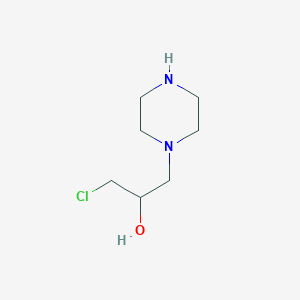
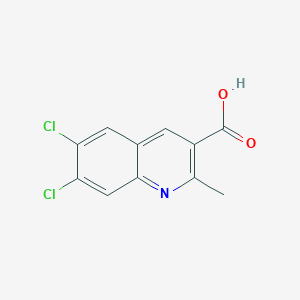

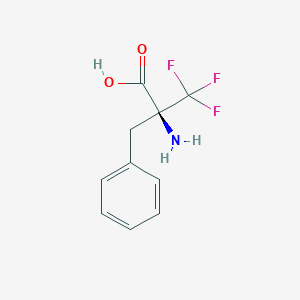
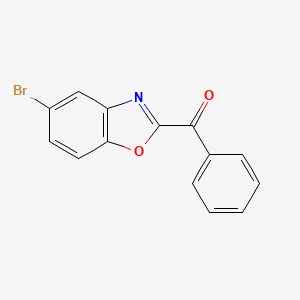
![propan-2-yl (2S)-2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[(2S,4S)-4-sulfanylpyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B14134663.png)
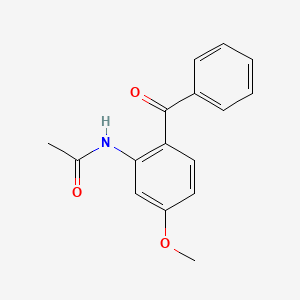
![N~1~-[(E)-(4-chlorophenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14134678.png)
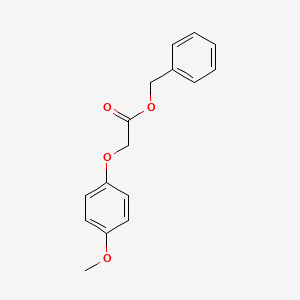
![3-methoxy-N'-[(E)-pyridin-3-ylmethylidene]naphthalene-2-carbohydrazide](/img/structure/B14134705.png)
